molecular formula C12H16N4O2 B454948 3-Tetrazol-2-yl-adamantane-1-carboxylic acid CAS No. 438218-00-9

3-Tetrazol-2-yl-adamantane-1-carboxylic acid

Cat. No.: B454948
CAS No.: 438218-00-9
M. Wt: 248.28g/mol
InChI Key: HBNIPLONHFFQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tetrazol-2-yl-adamantane-1-carboxylic acid typically involves the reaction of adamantane derivatives with tetrazole precursors under specific conditions. One common method includes the use of adamantane-1-carboxylic acid as a starting material, which is then reacted with sodium azide and ammonium chloride in the presence of a suitable solvent like dimethylformamide (DMF) to form the tetrazole ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Tetrazol-2-yl-adamantane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield a variety of substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of 3-Tetrazol-2-yl-adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tetrazol-2-yl-adamantane-1-carboxylic acid is unique due to its specific combination of an adamantane core with a tetrazole ring and a carboxylic acid group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

3-Tetrazol-2-yl-adamantane-1-carboxylic acid (3-TACA) is a heterocyclic compound that combines a tetrazole ring with an adamantane core and a carboxylic acid functional group. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}N4_4O2_2
  • Molecular Weight : 248.29 g/mol
  • Structural Features :
    • Tetrazole Ring : Known for its ability to form hydrogen bonds and participate in ionic interactions, making it a candidate for drug discovery.
    • Adamantane Core : Provides rigidity and hydrophobicity, enhancing the compound's stability.
    • Carboxylic Acid Group : Involved in chemical reactivity and interactions with biological targets.

Biological Activity

Research indicates that compounds containing tetrazole rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that 3-TACA has potential antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Antiviral Properties : Preliminary investigations suggest that it may inhibit viral replication, particularly in the context of influenza virus infections.
  • Enzyme Modulation : The tetrazole group can interact with enzymes, potentially modulating their activity and influencing metabolic pathways.

The biological mechanisms of 3-TACA are primarily attributed to its interactions with specific molecular targets:

  • Binding Affinity : The tetrazole group can mimic carboxylic acids, allowing it to bind effectively to enzymes and receptors involved in disease pathways. This interaction can lead to either inhibition or enhancement of enzyme activity.
  • Stability and Transport : The adamantane moiety enhances the compound's stability and facilitates its transport within biological systems, which is crucial for its pharmacological efficacy.

Case Studies

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial activity of various tetrazole derivatives, including 3-TACA, against bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated that 3-TACA exhibited significant inhibitory effects compared to standard antibiotics .
  • Antiviral Research :
    • Research focused on the antiviral potential of tetrazole-containing compounds revealed that 3-TACA could inhibit viral replication in vitro. This effect was attributed to its ability to interfere with viral protein synthesis .
  • Enzyme Interaction Studies :
    • Investigations into the binding mechanisms of 3-TACA with specific enzymes highlighted its potential to modulate enzyme activity through competitive inhibition. This suggests a pathway for therapeutic applications in metabolic disorders .

Comparative Analysis

The following table summarizes structural similarities and differences among various compounds related to 3-TACA:

Compound NameStructureUnique Features
3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acidC13_{13}H18_{18}N4_4O2_2Methyl substitution enhances lipophilicity
1-(5-Methyl-tetrazol-1-yl)-adamantane-3-carboxylic acidC13_{13}H18_{18}N4_4O2_2Different position of tetrazole affects reactivity
3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acidC13_{13}H18_{18}N4_4O2_2Triazole ring offers different biological profiles

Properties

IUPAC Name

3-(tetrazol-2-yl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c17-10(18)11-2-8-1-9(3-11)5-12(4-8,6-11)16-14-7-13-15-16/h7-9H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNIPLONHFFQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.